
4-(Cyclopropylmethoxy)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Cyclopropylmethoxy)cyclohexan-1-ol” is a chemical compound with the molecular formula C10H18O2 . It has a molecular weight of 170.2487 .
Molecular Structure Analysis
The InChI code for “4-(Cyclopropylmethoxy)cyclohexan-1-ol” is 1S/C10H18O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-11H,1-7H2 . This indicates that the molecule consists of a cyclohexanol ring with a cyclopropylmethoxy group attached to it .Physical And Chemical Properties Analysis
“4-(Cyclopropylmethoxy)cyclohexan-1-ol” is an oil at room temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
The development of novel catalysts and synthetic methodologies is crucial in organic chemistry. For example, the use of FeCl3 in the deprotection of methoxyphenylmethyl-type ethers highlights the importance of selective catalysis in obtaining highly pure alcohols, which could be relevant for compounds with similar protective groups or functionalities (Sawama et al., 2015). Similarly, the selective hydrogenation of phenol and its derivatives to cyclohexanone using a Pd@carbon nitride catalyst in aqueous media demonstrates innovative approaches to catalysis that could be applicable to related compounds (Wang et al., 2011).
Environmental Remediation
The biotransformation of environmental contaminants by microorganisms offers a promising method for remediation. Research on the removal of 4-Nonylphenol by a consortium of Arthrospira maxima and Chlorella vulgaris indicates the potential for microbial consortia in water treatment. This approach could be explored for the removal of similar organic compounds from the environment (López-Pacheco et al., 2019).
Photopolymerization and Material Science
The advancement in photopolymerization techniques is significant for materials science. The study on nitroxide-mediated photopolymerization using a new alkoxyamine bearing a chromophore group illustrates the innovative approaches to creating materials with specific properties, which could be relevant for designing polymers with tailored functionalities (Guillaneuf et al., 2010).
Medicinal Chemistry
In medicinal chemistry, the synthesis and characterization of new compounds with potential therapeutic applications are continually pursued. For example, the analogues of σ receptor ligand with added polar functionality and reduced lipophilicity for potential use as positron emission tomography radiotracers highlight the ongoing efforts to enhance the pharmaceutical properties of chemical compounds (Abate et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
4-(cyclopropylmethoxy)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h8-11H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRPXEOVUBORHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCC(CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclopropylmethoxy)cyclohexan-1-ol | |
CAS RN |
1566977-42-1 |
Source


|
| Record name | 4-(cyclopropylmethoxy)cyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

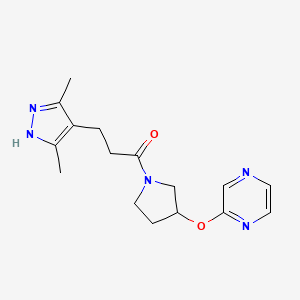
![N-(2,4-dimethylphenyl)-2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2704999.png)
![2-{(E)-[(2,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2705001.png)
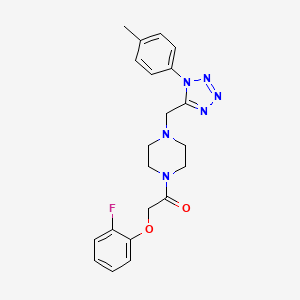
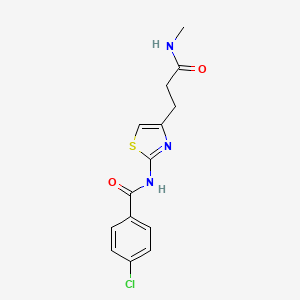
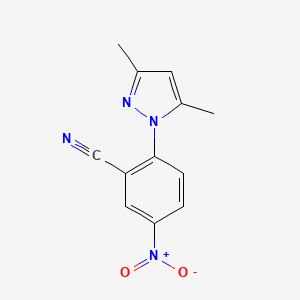
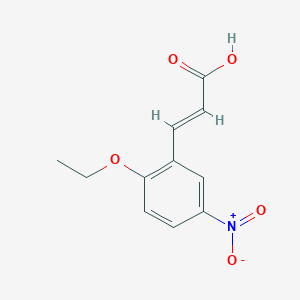
![N-(3-methoxyphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2705012.png)
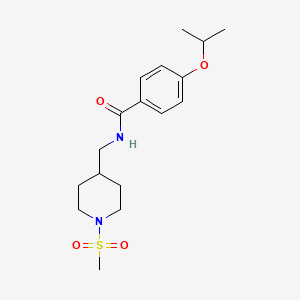
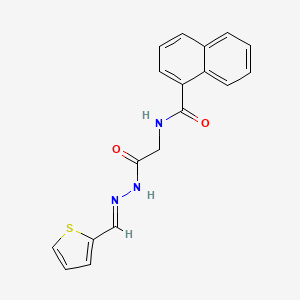
![4-{[3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl]methyl}-N-(2-fluorophenyl)benzamide](/img/structure/B2705018.png)
![3-(6-(4-Methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2705019.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,6-difluorobenzamide hydrochloride](/img/structure/B2705020.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2705021.png)